An In-depth Technical Guide to the Chemical Structure and Bonding of Formamidoxime
An In-depth Technical Guide to the Chemical Structure and Bonding of Formamidoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formamidoxime (H₂NCH=NOH), the simplest amidoxime, is a molecule of significant interest in medicinal chemistry and materials science. Its structural versatility, arising from tautomerism and rotational isomerism, plays a crucial role in its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical structure and bonding of formamidoxime, detailing its various isomeric forms. It includes a compilation of quantitative structural data from computational studies, detailed experimental protocols for its synthesis and characterization, and visualizations of its structural relationships to aid in a deeper understanding of this fundamental molecule.
Chemical Structure and Isomerism
Formamidoxime exists as a dynamic equilibrium of several tautomers and rotational isomers. The primary forms include the (Z)- and (E)-amidoxime isomers, the iminohydroxylamine tautomer, and the aminonitrone (zwitterionic) tautomer. Theoretical and experimental studies have consistently shown that the (Z)-amidoxime isomer is the most stable and predominant form in both protic and aprotic solvents.[1][2][3]
The relative stability of these isomers is a key determinant of formamidoxime's chemical behavior. The energy barrier for interconversion between some of these forms can be substantial, making their individual characterization possible under specific conditions.[4][5]
Tautomerism and Rotational Isomerism of Formamidoxime
The different isomeric forms of formamidoxime are depicted below. The equilibrium between these structures is influenced by factors such as solvent polarity and temperature.
Caption: Tautomeric and rotational isomers of formamidoxime.
Quantitative Structural Data
The precise geometric parameters of formamidoxime's isomers have been elucidated through computational chemistry, primarily using Density Functional Theory (DFT) at the B3LYP/6-311++G** level of theory.[1][4] These calculations provide valuable insights into the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of each isomer.
| Parameter | (Z)-Formamidoxime | (E)-Formamidoxime | Iminohydroxylamine | Aminonitrone |
| Bond Lengths (Å) | ||||
| C=N | 1.276 | 1.278 | 1.265 | 1.321 |
| N-O | 1.408 | 1.395 | 1.412 | 1.315 |
| C-N (amino) | 1.355 | 1.351 | - | 1.348 |
| N-H (amino) | 1.011, 1.015 | 1.012, 1.014 | - | 1.018, 1.021 |
| O-H | 0.972 | 0.971 | 0.969 | - |
| C-H | 1.091 | 1.092 | 1.089 | 1.095 |
| N-H (imino) | - | - | 1.017 | - |
| Bond Angles (°) ** | ||||
| C-N-O | 110.2 | 111.5 | 109.8 | 118.5 |
| H-C-N (amino) | 115.5 | 120.1 | - | 118.9 |
| N-C-N | - | - | - | - |
| H-N-H (amino) | 117.8 | 118.2 | - | 119.5 |
| H-O-N | 102.7 | 103.1 | 105.4 | - |
| H-C=N | 121.8 | 117.3 | 122.5 | 120.3 |
| Dihedral Angles (°) ** | ||||
| H-N-C=N | 180.0 (trans) | 0.0 (cis) | - | 180.0 (trans) |
| H-O-N=C | 180.0 (trans) | 0.0 (cis) | 180.0 (trans) | - |
Note: The data presented in this table is a representative compilation from computational studies. Actual experimental values may vary slightly.
Experimental Protocols
Synthesis of Formamidoxime
The most common method for synthesizing formamidoxime is through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, such as formonitrile (hydrogen cyanide).[1]
Materials:
-
Formonitrile (or a suitable precursor)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.
-
Add this aqueous solution to a solution of formonitrile in ethanol.
-
Heat the reaction mixture at 60-80°C for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of formamidoxime.
Spectroscopic Characterization
FTIR spectroscopy is a powerful tool for identifying the functional groups present in formamidoxime and its tautomers.
Sample Preparation:
-
Solid Phase: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Liquid Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
Data Acquisition:
-
Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
Amidoxime form:
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O-H stretch: ~3620 cm⁻¹ (in liquid phase)
-
N-H stretch (NH₂): 3400-3500 cm⁻¹
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C=N stretch: 1650–1670 cm⁻¹
-
-
Aminonitrone form:
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C=N⁺(H) stretch: ~1690 cm⁻¹
-
¹H and ¹³C NMR spectroscopy can be used to distinguish between the different isomers of formamidoxime in solution.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
The chemical shifts (δ) will be indicative of the electronic environment of the protons and carbons in each isomer. The presence of distinct sets of signals can indicate the co-existence of multiple isomers in solution.
Microwave spectroscopy provides highly accurate rotational constants for gas-phase molecules, allowing for the precise determination of molecular geometry.
Experimental Setup:
-
The experiment requires a microwave spectrometer capable of operating in the gigahertz frequency range.
-
The formamidoxime sample is introduced into the spectrometer in the gas phase, typically by gentle heating to increase its vapor pressure.
Data Analysis:
-
The observed rotational transitions are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each isomer.
-
These constants are inversely proportional to the moments of inertia and can be used to calculate precise bond lengths and angles.
Bonding and Electronic Structure
The bonding in formamidoxime can be described using a combination of valence bond theory and molecular orbital theory. The C=N double bond consists of a σ bond and a π bond. The nitrogen and oxygen atoms possess lone pairs of electrons that contribute to the molecule's overall polarity and ability to act as a hydrogen bond donor and acceptor.
The presence of the amino group (-NH₂) and the hydroxyl group (-OH) allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions play a significant role in the crystal packing of solid formamidoxime and its behavior in solution.
The electronic structure is characterized by delocalization of electron density, particularly in the aminonitrone tautomer, which has a zwitterionic character. Computational studies have shown that the highest occupied molecular orbital (HOMO) is typically located on the π system of the C=N bond and the lone pairs of the nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) is an antibonding π* orbital.
Caption: Relationship between bonding features and molecular properties.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and bonding of formamidoxime. The prevalence of the (Z)-amidoxime isomer, along with the existence of other accessible tautomers, underscores the complexity and richness of its chemistry. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this important molecule. A thorough understanding of its structural and electronic properties is essential for the rational design of new therapeutic agents and functional materials based on the formamidoxime scaffold.
References
- 1. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism of amidoximes and other oxime species | Semantic Scholar [semanticscholar.org]
